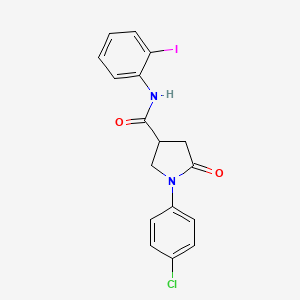
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as PHIP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PHIP is a synthetic compound that belongs to the class of pyrrolidine carboxamides, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. It also inhibits the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. In cancer research, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce oxidative stress and improve mitochondrial function. Inflammation is another area where 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown beneficial effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the cost of synthesizing 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can be a limiting factor for some research groups.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in these diseases. Another area of interest is the development of novel analogs of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide and its effects on various signaling pathways.
合成法
The synthesis of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(4-chlorophenyl)-2-nitroethene with 2-iodoaniline in the presence of a palladium catalyst. The resulting intermediate is then reduced with hydrogen gas to yield 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. This method has been optimized to produce high yields of pure 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide and has been used in several studies to obtain the compound for further research.
科学的研究の応用
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. Inflammation is another area where 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLSGGHYLYNIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182567.png)
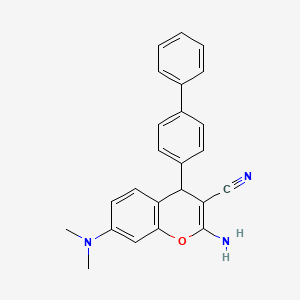
![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)

![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
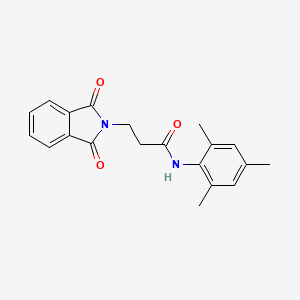
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
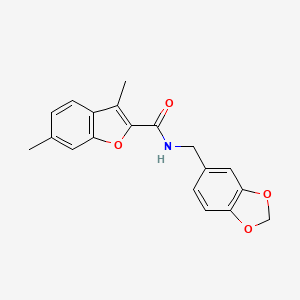
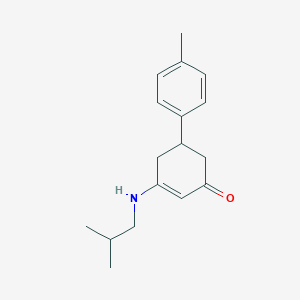
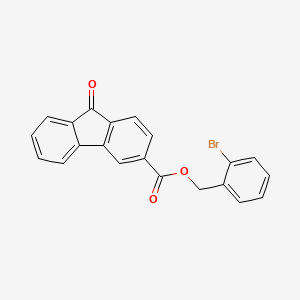
![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)